

Selnoflast: A Technical Guide to On-Target and Off-Target Effects

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Compound of Interest

Compound Name: Selnoflast calcium

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Introduction

Selnoflast (also known as RO7486967, RG-6418, and IZD334) is an orally active, selective, and reversible small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.^[1] Developed by Hoffmann-La Roche, it represents a novel approach to treating a range of inflammatory and neuroinflammatory conditions by targeting a key component of the innate immune system.^{[1][2]} This technical guide provides a comprehensive overview of the known targets and off-target effects of selnoflast, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Target: NLRP3 Inflammasome

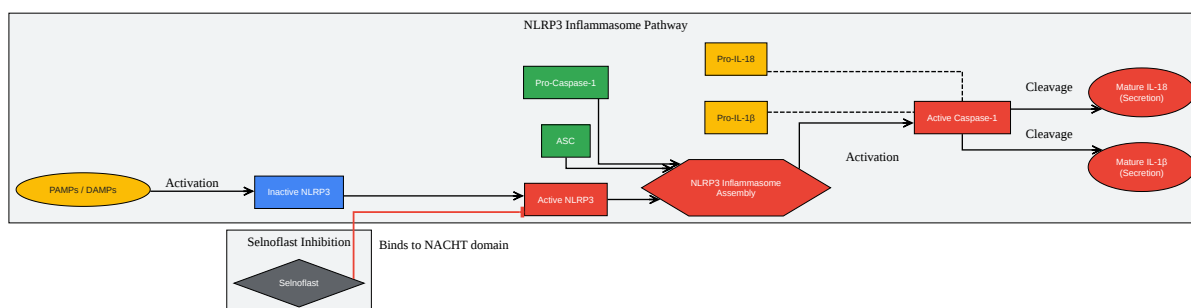
Selnoflast's primary therapeutic target is the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune response to a wide variety of danger signals.^[1]

Mechanism of Action

The NLRP3 inflammasome consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain), and the effector enzyme pro-caspase-1.^[1] Upon activation by various stimuli, NLRP3 oligomerizes, leading to the recruitment of ASC and pro-caspase-1. This proximity induces the autocatalytic cleavage and

activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[2]

Selnoflast exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein. This interaction prevents the conformational changes necessary for inflammasome assembly, thereby blocking the downstream activation of caspase-1 and the subsequent release of IL-1 β and IL-18.[1]



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Caption: Selnoflast's mechanism of action on the NLRP3 inflammasome pathway.

On-Target Potency

Preclinical studies have demonstrated that selnoflast is a potent inhibitor of the NLRP3 inflammasome. In vitro pharmacological studies have shown that selnoflast effectively inhibits

the release of IL-1 β in activated human monocyte-derived macrophages, with an IC50 in the low nanomolar range.[2]

Cell Type	Species	Stimulation	Readout	IC50	Reference
Monocyte-derived macrophages	Human	-	IL-1 β release	Low nanomolar	[2]

A Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis provided further evidence of on-target activity. A once-daily oral dose of 450 mg of selnoflast resulted in mean plasma trough concentrations that were above the predicted IL-1 β IC90 level.[3] Furthermore, ex vivo stimulation of whole blood from these patients showed a rapid and sustained inhibition of IL-1 β release of over 90%.[1]

Parameter	Value	Reference
Clinical Dose (Ulcerative Colitis)	450 mg once daily	[3]
Mean Plasma Trough Concentration (Day 1)	2.55 μ g/mL	[3]
Mean Plasma Trough Concentration (Day 5)	2.66 μ g/mL	[3]
Inhibition of IL-1 β Release (ex vivo)	>90%	[1]

Off-Target Effects and Selectivity

A critical aspect of drug development is understanding a compound's selectivity and potential for off-target effects. Preclinical data indicates that selnoflast is highly selective for the NLRP3 inflammasome.

Inflammasome Selectivity

In vitro studies have shown that selnoflast has no inhibitory activity on other inflammasomes, specifically the AIM2 (absent in melanoma 2) and NLRC4 (NLR family CARD domain containing 4) inflammasomes.[1] This selectivity is crucial as it suggests that selnoflast's anti-inflammatory effects are specifically mediated through the NLRP3 pathway, potentially reducing the risk of broader immunosuppression.

Inflammasome	Activity	Reference
NLRP3	Inhibitory	[1][2]
AIM2	No inhibitory activity	[1]
NLRC4	No inhibitory activity	[1]

Broader Off-Target Profile

While specific data from comprehensive off-target screening panels (e.g., kinome scans, safety pharmacology panels) are not publicly available, the collective data from preclinical and clinical studies suggest a favorable safety profile for selnoflast. Clinical trials in healthy volunteers and patients with ulcerative colitis, Parkinson's disease, coronary artery disease, and asthma have generally shown the drug to be well-tolerated.[4][5] The most commonly reported adverse events have been mild and transient, such as headache and nausea.[5]

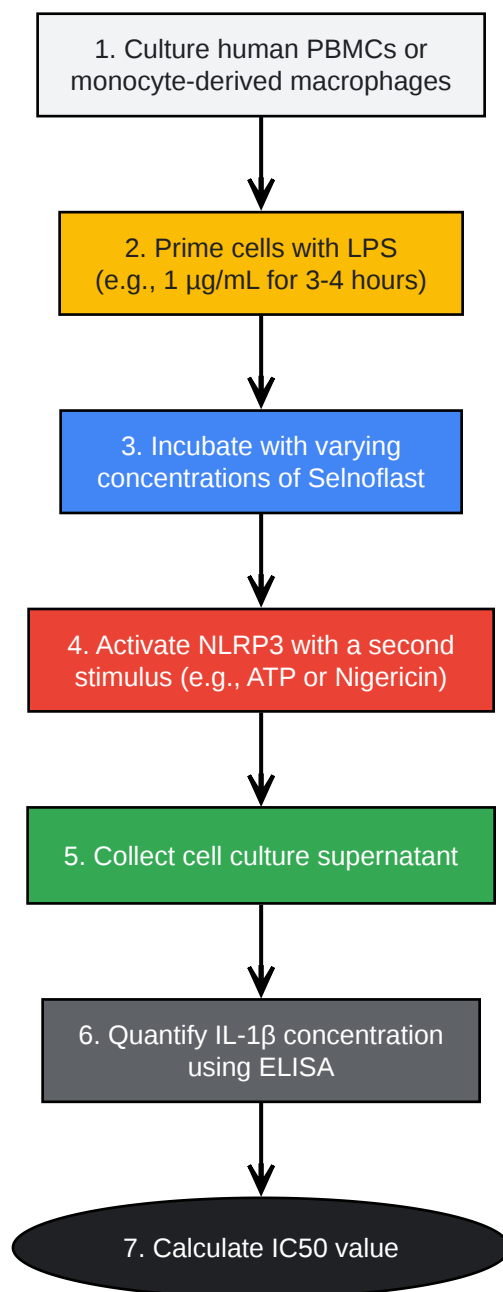
It is important to note that since NLRP3 is involved in the immune response to vaccines, selnoflast could potentially decrease the effectiveness of vaccinations.[5] Additionally, as with any immunomodulatory agent, there is a theoretical increased risk of infection.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of selnoflast are not fully available in the public domain. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.

IL-1 β Release Assay (in vitro)

This assay is fundamental to determining the potency of an NLRP3 inhibitor.

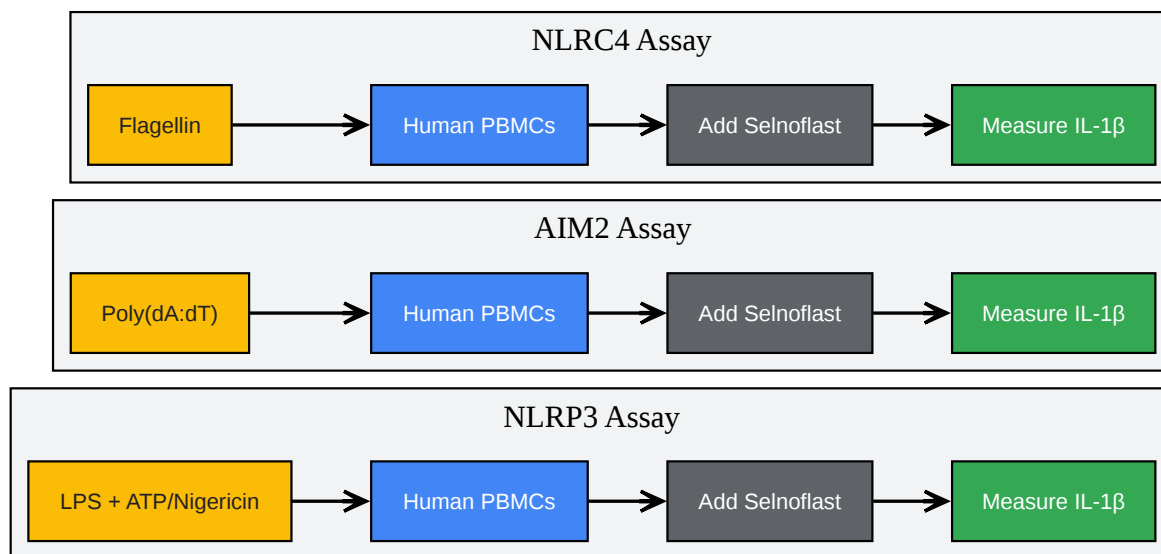


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Caption: General workflow for an in vitro IL-1β release assay.

Inflammasome Selectivity Assay

To determine selectivity, similar IL-1β release assays would be performed using specific activators for other inflammasomes.



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Caption: Comparative workflow for assessing inflammasome selectivity.

Conclusion

Selnoflast is a potent and selective inhibitor of the NLRP3 inflammasome with a promising safety profile observed in clinical trials to date. Its specific mechanism of action, focused on preventing the assembly of the NLRP3 inflammasome, offers a targeted approach to mitigating inflammation in a variety of disease states. While detailed quantitative data on binding affinity and a comprehensive public off-target screening profile are not yet available, the existing preclinical and clinical evidence strongly supports its on-target activity and selectivity. Further research will be crucial to fully elucidate its therapeutic potential and long-term safety.

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